molecular formula C10H13NO4 B15125271 (3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

(3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B15125271
M. Wt: 211.21 g/mol
InChI Key: IGHHJKPPALHKMJ-SSDOTTSWSA-N
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Description

(3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, making it a derivative of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a starting material. The synthetic route typically includes the following steps:

    Reduction of Vanillin: Vanillin is reduced to 4-hydroxy-3-methoxybenzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The benzyl alcohol is then converted to the corresponding amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

    Protection and Deprotection: The amino group may be protected using a suitable protecting group, followed by the introduction of the propanoic acid moiety through a series of reactions. Finally, the protecting group is removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanal.

    Reduction: 3-Alkyl-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

    Substitution: 3-Amino-3-(4-hydroxyphenyl)propanoic acid derivatives.

Scientific Research Applications

(3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor agonist.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Lacks the methoxy group, resulting in different chemical properties and biological activities.

    3-(4-Methoxyphenyl)propanoic acid:

    3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but without the methoxy group, leading to variations in its chemical behavior and uses.

Uniqueness

(3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(3R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m1/s1

InChI Key

IGHHJKPPALHKMJ-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)O

Origin of Product

United States

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